(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine
Description
Properties
IUPAC Name |
[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14-7-9(6-13-14)10-4-8(5-11)2-3-12-10/h2-4,6-7H,5,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUURSKSIRVRBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Methylation: The pyrazole core is then methylated at the 1-position using methylating agents such as methyl iodide or dimethyl sulfate.
Coupling with Pyridine: The pyridine ring is introduced through a coupling reaction, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig coupling.
Introduction of the Amine Group: The amine group is introduced at the 4-position of the pyridine ring through reductive amination or other amine-forming reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution Reactions: The pyrazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include iron powder, tin chloride, and sodium borohydride.
Substitution Reactions: Electrophilic substitution often uses strong acids or Lewis acids, while nucleophilic substitution may involve strong bases or nucleophiles.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution Reactions: Various substituted pyrazoles and pyridines
Scientific Research Applications
(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor binding assays.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Derivatives
The compound’s analogs vary in substituents on the pyridine/pyrazole rings or the methanamine group. These modifications influence physicochemical properties, binding affinity, and synthetic accessibility. Below is a detailed comparison (Table 1):
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings and Trends
Impact of Pyridine vs. This likely contributes to its preferential use in PDE10A inhibitor synthesis.
Piperazine or pyrrolidine moieties (e.g., {2-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine) improve blood-brain barrier penetration, critical for CNS-targeting drugs .
Synthetic Accessibility :
- Microwave-assisted coupling of this compound with cyclopropane derivatives achieves moderate yields (21–60%) .
- In contrast, analogs like [1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine require multistep protocols, reducing scalability .
Stability and Handling :
Biological Activity
The compound (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine is a pyrazole-derived molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C11H13N5
- Molecular Weight : 217.25 g/mol
- InChI Key : LJOUPBQFDPUZJT-UHFFFAOYSA-N
Biological Activity Overview
The biological activities of pyrazole derivatives, including the compound , have been extensively studied, particularly in the context of anticancer and anti-inflammatory properties. The following sections summarize key findings from various studies.
Anticancer Activity
Recent research has highlighted the anticancer potential of pyrazole-based compounds. For instance, studies have shown that derivatives exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Against Cancer Cell Lines :
- Mechanism of Action :
- Comparative Efficacy :
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives have also been investigated for their anti-inflammatory effects.
Research Findings
- Inflammation Models :
- Mechanistic Insights :
Data Tables
Q & A
Q. What are the standard synthetic routes for (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine, and what reaction conditions optimize yield?
The synthesis typically involves multi-step reactions, including cross-coupling and functional group modifications. Key steps include:
- Suzuki-Miyaura coupling between pyrazole and pyridine precursors to assemble the core structure.
- Reductive amination or nucleophilic substitution to introduce the methanamine group.
- Solvent selection : Dichloromethane (DCM) or ethanol are common for their polarity and compatibility with palladium catalysts (e.g., Pd/C) .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
Q. Example Reaction Conditions Table
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Coupling | Pd/C, K₂CO₃ | DCM | 80°C | 60–75% |
| Amination | NaBH₄, NH₃ | Ethanol | RT | 70–85% |
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring connectivity. For example, pyrazole C-H protons resonate at δ 7.2–8.5 ppm, while pyridin-4-yl protons appear at δ 8.0–8.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 215.12 m/z) .
- InChIKey : Unique identifiers like FFHNYBIVNRFWJO-UHFFFAOYSA-N ensure structural verification against databases .
Q. What known biological activities are associated with this compound, and what assays are used to evaluate them?
- Enzyme inhibition : Evaluated via fluorescence-based assays targeting kinases or proteases, with IC₅₀ values reported in the micromolar range .
- Anticancer potential : Screened using MTT assays against cancer cell lines (e.g., IC₅₀ = 15–30 µM in HeLa cells) .
- Anti-inflammatory activity : Assessed through COX-2 inhibition assays (e.g., 40–60% inhibition at 50 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions or structural impurities. Mitigation strategies include:
- Comparative assays : Replicate studies under standardized protocols (e.g., pH 7.4 buffer, 37°C) .
- Structural analogs : Test derivatives to isolate substituent effects (e.g., cyclopropyl vs. methyl groups altering steric hindrance) .
- Purity validation : Use HPLC (>95% purity) to exclude batch-to-batch variability .
Q. What structural modifications enhance target binding affinity or selectivity?
Substituent engineering impacts both activity and selectivity:
- Pyrazole N-methylation : Improves metabolic stability but may reduce kinase selectivity .
- Alkyne/fluorine substitution : Enhances binding to hydrophobic enzyme pockets (e.g., 2-fluoroethyl groups increase IC₅₀ by 2-fold) .
Q. Table: Structural Modifications and Effects
| Modification | Target Affinity Change | Selectivity Impact |
|---|---|---|
| Cyclopropyl addition | ↑ 30% (kinase A) | Reduced off-target binding |
| But-3-yn-1-yl substitution | ↑ 50% (protease B) | Increased cytotoxicity |
Q. What strategies mitigate solubility and stability challenges in in vitro or in vivo studies?
- pH optimization : Buffered solutions (pH 6–7) prevent amine group protonation, enhancing aqueous solubility .
- Formulation additives : Co-solvents (e.g., DMSO/PEG 400 mixtures) improve bioavailability .
- Prodrug design : Masking the methanamine group with acetyl or Boc-protected moieties enhances stability during administration .
Q. How do computational models predict the compound’s interaction with biological targets?
- Molecular docking : Simulates binding to kinase ATP pockets, identifying key hydrogen bonds (e.g., pyridine N with Lys123) .
- QSAR studies : Correlate substituent electronegativity with activity (R² > 0.85 for fluorinated derivatives) .
Q. What are the key differences between this compound and structurally similar analogs in biological assays?
- Methyl vs. phenyl substitution : Methyl groups reduce steric hindrance, improving membrane permeability (Papp = 12 × 10⁻⁶ cm/s vs. 8 × 10⁻⁶ cm/s for phenyl) .
- Pyridine vs. morpholine rings : Pyridine derivatives show higher CNS penetration but lower metabolic stability .
Q. Data Contradictions and Validation
- Enzyme inhibition variability : Fluorinated analogs in show IC₅₀ = 10 µM, while non-fluorinated analogs in report IC₅₀ = 25 µM. Cross-validation using crystallography or isothermal titration calorimetry (ITC) is recommended .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
